

Physicochemical Profile of 2,6-Diazaspiro[3.4]octane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,6-Diazaspiro[3.4]octane

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The spirocyclic scaffold, **2,6-diazaspiro[3.4]octane**, has emerged as a significant structural motif in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. This guide provides an in-depth overview of the physicochemical characteristics of the **2,6-diazaspiro[3.4]octane** core and its derivatives, alongside detailed experimental protocols and relevant biological pathway visualizations to support researchers in drug discovery and development.

Core Physicochemical Characteristics

The physicochemical properties of the unsubstituted **2,6-diazaspiro[3.4]octane** are not extensively reported in publicly available literature. However, data for several of its derivatives provide valuable insights into the characteristics of this scaffold. The following tables summarize the available quantitative data for the core structure and its substituted analogues.

Table 1: Physicochemical Properties of **2,6-Diazaspiro[3.4]octane** and its Derivatives

Property	2,6-Diazaspiro[3.4]octane (unsubstituted)	2-Methyl-2,6-diazaspiro[3.4]octane	6-Methyl-2,6-diazaspiro[3.4]octane	tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Molecular Formula	C ₆ H ₁₂ N ₂	C ₇ H ₁₄ N ₂ [1][2]	C ₇ H ₁₄ N ₂ [2]	C ₁₁ H ₂₀ N ₂ O ₂
Molecular Weight (g/mol)	112.17	126.20[1][2]	126.20[2]	212.29
Boiling Point (°C)	Data not available	177.5 at 760 mmHg[3]	Data not available	301.3 at 760 mmHg
Melting Point (°C)	Data not available	Data not available	Data not available	Data not available
logP	Data not available	-0.0885[1][2]	-0.0885[2]	0.7
pKa	Data not available	Data not available	Data not available	Data not available
Solubility	Data not available	Data not available	Data not available	Data not available
Topological Polar Surface Area (TPSA)	Data not available	15.27 Å²[1][2]	15.27 Å²[2]	41.6 Å²
Hydrogen Bond Acceptors	2	2[1][2]	2[2]	2
Hydrogen Bond Donors	2	1[1][2]	1[2]	1

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of **2,6-diazaspiro[3.4]octane** derivatives. Below are methodologies cited in the literature for key

synthetic and analytical experiments.

Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues

A reliable and efficient synthesis of orthogonally protected **2,6-diazaspiro[3.4]octane** systems is critical for their use as versatile building blocks in medicinal chemistry. A previously published six-step synthesis provides a scalable route to gram quantities of these compounds[4][5].

General Procedure:

The synthesis of benzyl-protected **2,6-diazaspiro[3.4]octane** follows a strategy involving a TFA-catalyzed 1,3-dipolar cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and an appropriate acrylate[4]. This cycloaddition leads to the formation of the pyrrolidine ring. Subsequent steps involve functional group manipulations to construct the azetidine ring and introduce orthogonal protecting groups, such as a Boc group. The Boc group can be cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, allowing for functionalization of the azetidine nitrogen. Conversely, the benzyl group can be removed by hydrogenolysis to enable functionalization at the other nitrogen atom[4].

Synthesis of Nitrofuran Derivatives of 2,6-Diazaspiro[3.4]octane

The synthesis of nitrofuran derivatives based on the **2,6-diazaspiro[3.4]octane** core has been explored for the development of potent antitubercular agents[6][7].

General Procedure:

The synthesis starts from a readily available **2,6-diazaspiro[3.4]octane** building block. A one-pot deprotection-acylation protocol is often employed. For instance, a Boc-protected derivative can be deprotected and subsequently acylated with a 5-nitrofuroyl chloride to yield the final nitrofuran derivative[6].

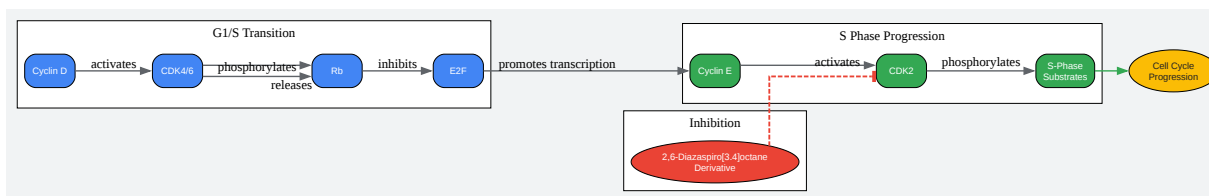
Analytical Characterization

Standard analytical techniques are used to characterize the synthesized **2,6-diazaspiro[3.4]octane** derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to elucidate the structure of the synthesized compounds. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak as the internal standard[6].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the synthesized compounds[6].
- Chromatography: Analytical thin-layer chromatography (TLC) on silica gel plates is used to monitor reaction progress. Column chromatography on silica gel is employed for the purification of the final products[6].
- Melting Point: The melting points of solid derivatives are determined using a melting point apparatus[6].

Signaling Pathway and Experimental Workflow Visualization

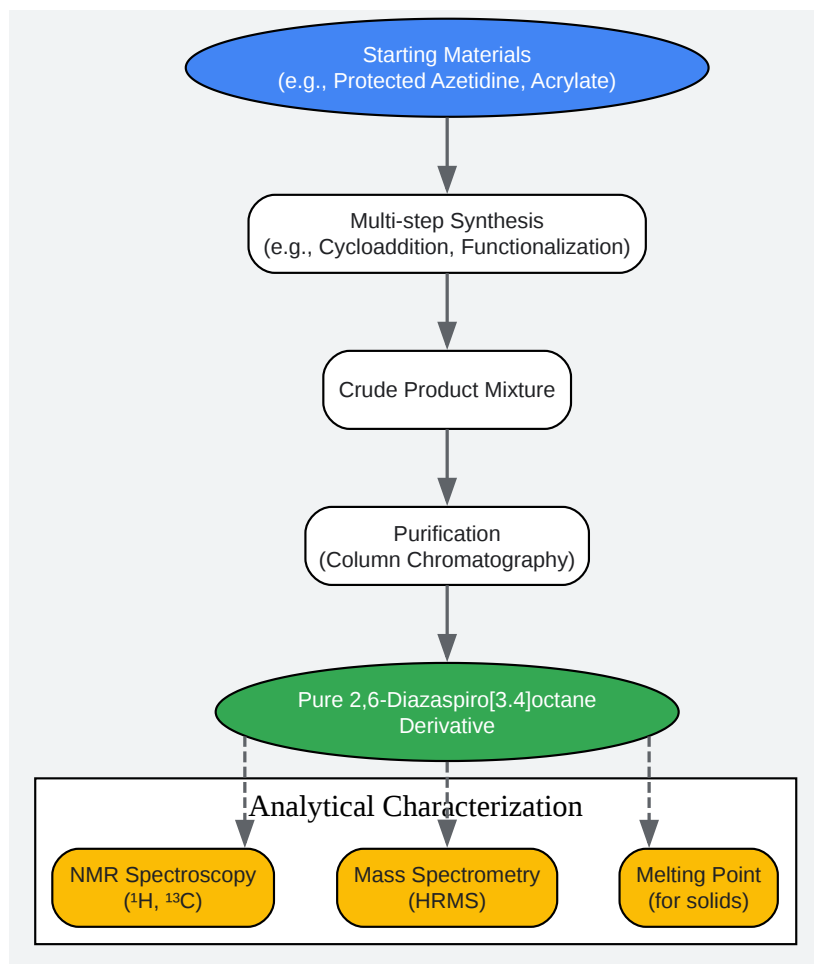
Derivatives of **2,6-diazaspiro[3.4]octane** have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The following diagram illustrates the canonical signaling pathway of CDK2 and the point of inhibition by these compounds.



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Caption: CDK2 Signaling Pathway Inhibition by **2,6-diazaspiro[3.4]octane** Derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of **2,6-diazaspiro[3.4]octane** derivatives.



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Caption: General workflow for synthesis and analysis of **2,6-diazaspiro[3.4]octane** derivatives.

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